molecular formula C9H10N2O4S B2517157 N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-nitrobenzamide CAS No. 3532-32-9

N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-nitrobenzamide

Cat. No.: B2517157
CAS No.: 3532-32-9
M. Wt: 242.25
InChI Key: KVTNXJHTFSZELD-UHFFFAOYSA-N
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Description

N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-nitrobenzamide is a chemical compound with the molecular formula C9H10N2O4S and a molecular weight of 242.26 g/mol It is characterized by the presence of a nitro group attached to a benzamide structure, along with a dimethyl(oxo)-lambda6-sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with dimethyl sulfoxide (DMSO) and a suitable dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the activation of the carboxylic acid group, followed by nucleophilic substitution with the dimethyl(oxo)-lambda6-sulfanylidene group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-nitrobenzamide is unique due to the presence of both a nitro group and a dimethyl(oxo)-lambda6-sulfanylidene moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-nitrobenzamide, also known as N,3-dimethyl-2-nitrobenzamide, is an organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Characteristics

  • Molecular Formula : C9H10N2O3S
  • Molecular Weight : 194.19 g/mol
  • Structure : The compound features a nitro group and a dimethylsulfanylidene moiety, which contribute to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties
    • Nitro compounds are known for their antimicrobial effects. They function primarily through the reduction of the nitro group to form reactive intermediates that can damage DNA and other cellular components, leading to cell death .
    • This compound has been studied alongside other nitro derivatives that show efficacy against a variety of pathogens, including bacteria and parasites .
  • Anticancer Activity
    • The compound's mechanism may involve interference with DNA synthesis and repair mechanisms, which is critical in cancer therapy. Studies suggest that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) upon reduction .
    • Specific case studies have demonstrated that nitrobenzamide derivatives exhibit potent anti-inflammatory activity by inhibiting key enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are often upregulated in tumor microenvironments .

The biological activity of this compound is attributed to several mechanisms:

  • Reduction Pathway : The nitro group can be reduced to form nitroso species that bind covalently to DNA, resulting in nuclear damage .
  • Enzyme Inhibition : The compound has shown potential in inhibiting pro-inflammatory cytokines and enzymes involved in cancer progression, making it a candidate for multi-target therapeutic strategies .

Research Findings

Several studies have documented the biological effects of this compound:

StudyFindings
Identified potential antimicrobial and anticancer properties through various assays.
Demonstrated the mechanism of action involving DNA interaction and ROS generation.
Reported significant inhibition of iNOS and COX-2, highlighting anti-inflammatory effects relevant to cancer therapy.

Case Studies

  • Antimicrobial Efficacy : A study investigating the antimicrobial activity of nitro compounds found that derivatives similar to this compound showed effective inhibition against common bacterial strains such as Escherichia coli and Staphylococcus aureus.
  • Cancer Cell Line Studies : In vitro experiments on cancer cell lines revealed that treatment with the compound resulted in decreased cell viability and increased apoptosis rates, suggesting its potential as a chemotherapeutic agent.

Properties

IUPAC Name

N-[dimethyl(oxo)-λ6-sulfanylidene]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c1-16(2,15)10-9(12)7-4-3-5-8(6-7)11(13)14/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTNXJHTFSZELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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